

CC214-2: A Deep Dive into its Selectivity for mTOR Kinase

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Compound of Interest		
Compound Name:	CC214-2	
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This technical guide provides an in-depth analysis of the selectivity profile of **CC214-2**, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This document summarizes key quantitative data, details the experimental methodologies for assessing selectivity, and visualizes relevant biological pathways and workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit the kinase activity of mTORC2. This has led to the development of second-generation mTOR kinase inhibitors (TORKi), which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

CC214-2 is a novel, orally bioavailable, and selective TORKi.[1] It has been shown to effectively suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling, leading to anti-tumor activity in various preclinical models, including glioblastoma.[2][3][4] Understanding the selectivity of **CC214-2** is paramount for predicting its therapeutic window and potential off-target effects.



Quantitative Selectivity Profile

A comprehensive analysis of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. This is typically achieved through kinome scanning, where the compound is tested against a large panel of kinases. While specific kinome scan data for **CC214-2** is not publicly available, data from a similar selective mTOR kinase inhibitor, Torin1, can be used as a representative example to illustrate the expected selectivity profile.

Table 1: Representative Kinase Selectivity Profile of a Selective mTOR Inhibitor (Torin1)

Kinase Target	IC50 (nM)	Fold Selectivity vs. mTOR
mTOR	3	1
ΡΙ3Κα	1,800	600
РІЗКβ	>10,000	>3,333
ΡΙ3Κδ	>10,000	>3,333
РІЗКу	>10,000	>3,333
DNA-PK	1,000	333
ATM	600	200
ATR	>10,000	>3,333
p70S6K	>10,000	>3,333
Akt1	>10,000	>3,333

Data presented for Torin1 as a representative selective mTOR kinase inhibitor.[5]

Qualitative statements from publications indicate that **CC214-2** possesses excellent selectivity for mTOR over the related PI3K α lipid kinase.[1]

Experimental Protocols

The selectivity of mTOR kinase inhibitors like **CC214-2** is determined through a combination of biochemical and cellular assays.



Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the kinase activity of purified or immunoprecipitated mTOR.

- 1. In Vitro Kinase Assay using Immunoprecipitated mTORC1 and mTORC2:
- Objective: To determine the IC50 value of the inhibitor against mTORC1 and mTORC2 complexes.
- Cell Lysis: HeLa or HEK293T cells are lysed in a CHAPS-based buffer.
- Immunoprecipitation: mTORC1 and mTORC2 are separately immunoprecipitated from the cell lysate using antibodies specific for their unique components (e.g., anti-Raptor for mTORC1 and anti-Rictor for mTORC2) coupled to protein A/G-agarose beads.
- Kinase Reaction: The immunoprecipitated complexes on beads are incubated with a kinase reaction buffer containing ATP and a specific substrate.
 - For mTORC1, a common substrate is recombinant, inactive p70 S6 Kinase (S6K1).
 - For mTORC2, a common substrate is recombinant, inactive Akt1.
- Inhibitor Treatment: The kinase reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., CC214-2).
- Detection: The reaction is stopped, and the level of substrate phosphorylation is measured.
 This is typically done by Western blotting using phospho-specific antibodies (e.g., antiphospho-S6K (Thr389) for mTORC1 and anti-phospho-Akt (Ser473) for mTORC2).
- Data Analysis: The intensity of the phosphorylated substrate band is quantified, and the data is used to calculate the IC50 value of the inhibitor.
- 2. KINOMEscan™ Profiling (Competition Binding Assay):
- Objective: To assess the selectivity of the inhibitor against a large panel of human kinases.



- Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
- · Methodology:
 - \circ A DNA-tagged kinase is pre-incubated with the test compound at a fixed concentration (e.g., 1 μ M).
 - The kinase-compound mixture is then added to wells containing the immobilized ligand.
 - The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.
- Data Interpretation: A low amount of bound kinase indicates strong competition from the test compound. The results are often expressed as a percentage of the DMSO control, where a lower percentage signifies stronger binding.

Cellular Assays

These assays assess the inhibitor's ability to block mTOR signaling within a cellular context.

Western Blot Analysis of Downstream mTORC1 and mTORC2 Substrates:

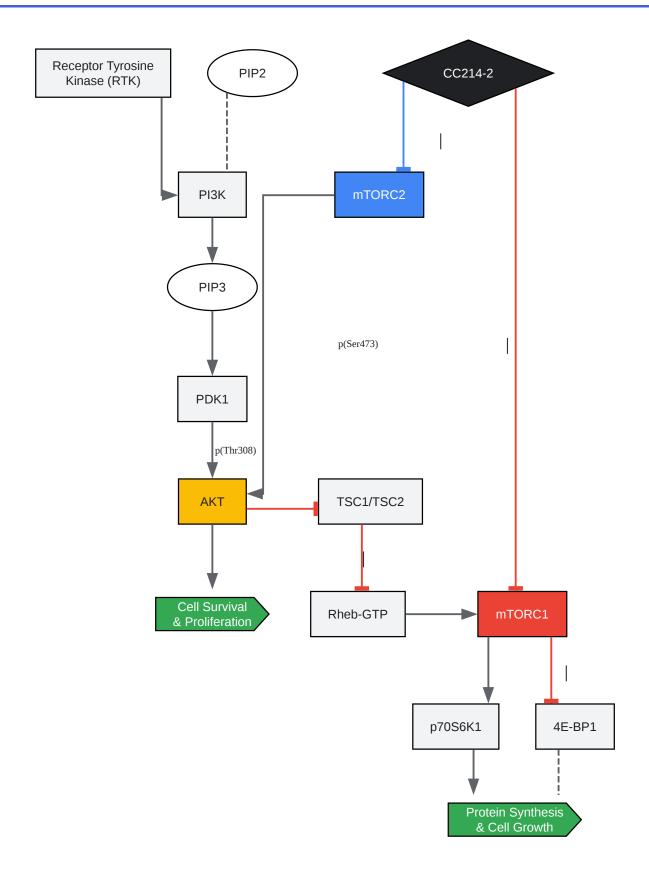
- Objective: To confirm the inhibition of mTORC1 and mTORC2 activity in cells by measuring the phosphorylation status of their respective downstream targets.
- Cell Treatment: Cancer cell lines (e.g., PC3 prostate cancer or U87 glioblastoma) are treated with a dose-range of the inhibitor for a specified time.
- Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a method like the BCA assay to ensure equal loading.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for:
 - Phospho-S6 ribosomal protein (Ser235/236) or Phospho-4E-BP1 (Thr37/46) to assess mTORC1 inhibition.



- Phospho-Akt (Ser473) to assess mTORC2 inhibition.
- Total S6, 4E-BP1, and Akt as loading controls.
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.
- Analysis: The band intensities are quantified to determine the concentration-dependent inhibition of substrate phosphorylation.

Signaling Pathways and Experimental Workflows mTOR Signaling Pathway



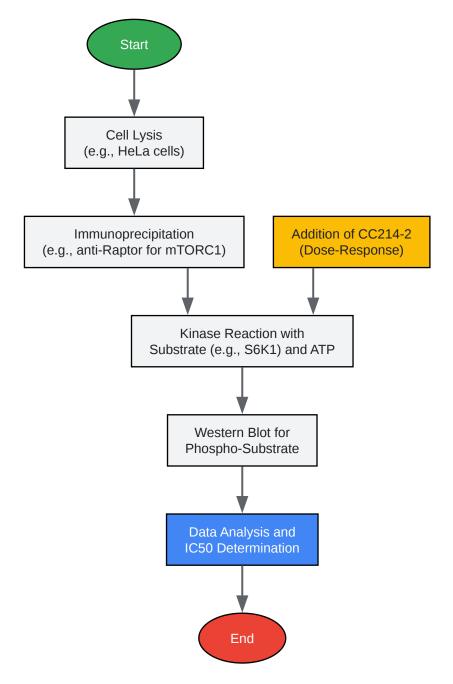


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Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of **CC214-2**.

Experimental Workflow: Biochemical Kinase Assay

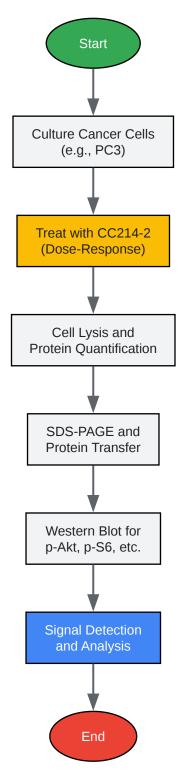


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Caption: Workflow for determining the IC50 of **CC214-2** using an in vitro biochemical kinase assay.



Experimental Workflow: Cellular Western Blot Assay



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Caption: Workflow for assessing the cellular activity of CC214-2 by Western blot analysis.



Conclusion

CC214-2 is a selective, ATP-competitive mTOR kinase inhibitor that effectively targets both mTORC1 and mTORC2. Its selectivity is a key attribute that contributes to its potent anti-tumor activity. While comprehensive, public kinome-wide selectivity data for **CC214-2** is not available, the established methodologies of biochemical and cellular assays provide a robust framework for its characterization. The representative data from similar selective mTOR inhibitors, such as Torin1, highlight the expected high degree of selectivity for mTOR over other kinases, particularly within the PI3K family. This selectivity profile underscores the potential of **CC214-2** as a targeted therapeutic agent in cancers with a dysregulated mTOR pathway.

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References

- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRVIII-activated glioblastomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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